4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide
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Overview
Description
4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO3S. It is a sulfonamide derivative, characterized by the presence of an ethoxy group, an isopropyl group, and a methyl group attached to a benzenesulfonamide core .
Preparation Methods
The synthesis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically inhibit the activity of enzymes by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- 4-methoxy-N-isopropyl-3-methylbenzenesulfonamide
- 4-ethoxy-N-ethyl-3-methylbenzenesulfonamide
- 4-ethoxy-N-isopropyl-2-methylbenzenesulfonamide
These compounds share similar structural features but differ in the substituents attached to the benzenesulfonamide core. The unique combination of the ethoxy, isopropyl, and methyl groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-5-16-12-7-6-11(8-10(12)4)17(14,15)13-9(2)3/h6-9,13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIHUDAYANZMBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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